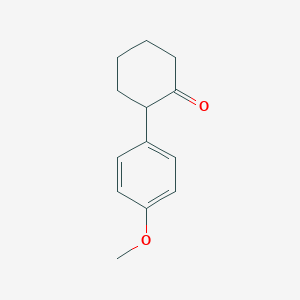









|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[OH:15])=[CH:5][CH:4]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].O.S(=O)(=O)(O)O>C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])=[CH:7][CH:8]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
146 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C1C(CCCC1)O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
69.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
355 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
53.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling in an ice bath so that the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 10° C
|
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
After separating the phases the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted twice with 200 ml of diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed twice with 200 ml of saturated sodium hydrogen carbonate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
by distillation the remaining oil
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
|
Type
|
CUSTOM
|
|
Details
|
passing over at 128–134° C./0.05 bar
|
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
|
Type
|
CUSTOM
|
|
Details
|
After crystallisation from n-hexane 130 g of colourless crystals with a melting point of 90° C.
|
|
Type
|
CUSTOM
|
|
Details
|
were obtained (90% of theory)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)C1C(CCCC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |